Product packaging for Tantalum (V) isopropoxide(Cat. No.:CAS No. 16761-83-4)

Tantalum (V) isopropoxide

Cat. No.: B107921
CAS No.: 16761-83-4
M. Wt: 476.38 g/mol
InChI Key: BZXLPZMNHQWSNR-UHFFFAOYSA-N
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Description

Tantalum (V) isopropoxide is a useful research compound. Its molecular formula is C15H35O5Ta and its molecular weight is 476.38 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H35O5Ta B107921 Tantalum (V) isopropoxide CAS No. 16761-83-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-olate;tantalum(5+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5C3H7O.Ta/c5*1-3(2)4;/h5*3H,1-2H3;/q5*-1;+5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXLPZMNHQWSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ta+5]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H35O5Ta
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501834
Record name Tantalum(5+) pentapropan-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16761-83-4
Record name Tantalum(5+) pentapropan-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of Metal Alkoxides As Precursors in Materials Science

Metal alkoxides are a class of chemical compounds with a metal atom bonded to one or more alkoxy groups (-OR). fiveable.me They are pivotal as precursors in materials science for several reasons. Their solubility in organic solvents and controllable reactivity make them ideal for various deposition techniques. fiveable.mebohrium.com

One of the most prominent applications of metal alkoxides is in the sol-gel process. fiveable.me This technique involves the hydrolysis and condensation of the alkoxide precursor to form a "sol" (a colloidal suspension of solid particles in a liquid) which then evolves into a "gel" (a solid network). rsc.org The sol-gel method offers precise control over the final material's properties, such as purity, homogeneity, and microstructure, at a molecular level. fiveable.mersc.org

Metal alkoxides are also instrumental in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. fiveable.meuni-koeln.de In these techniques, the volatile alkoxide is transported in the vapor phase to a substrate where it thermally decomposes or reacts with another precursor to form a thin film. The ability to tailor the volatility and reactivity of metal alkoxides by modifying the alkyl groups is a significant advantage. bohrium.com This allows for the deposition of high-purity, uniform, and conformal coatings on various substrates.

An Overview of Tantalum V Isopropoxide in Chemical Synthesis and Research

Synthetic Methodologies for this compound

The preparation of this compound can be achieved through several synthetic routes, each with its own set of advantages and considerations.

Direct Alkoxylation Routes to this compound

Direct alkoxylation stands as a primary method for synthesizing this compound. This typically involves the reaction of a tantalum pentahalide, most commonly tantalum pentachloride (TaCl5), with an isopropanol (B130326) source. The reaction proceeds via the substitution of halide ligands with isopropoxide groups. To drive the reaction to completion, a base is often employed to neutralize the hydrogen halide byproduct.

Another direct approach is the electrochemical synthesis, which involves the anodic dissolution of tantalum metal in isopropanol in the presence of a conducting electrolyte. This method offers a high-purity product and can be advantageous over traditional methods that involve substitution reactions. slu.se

The sol-gel method also provides a route to this compound, often as an intermediate in the synthesis of tantalum oxide nanoparticles. nih.gov This process involves the controlled hydrolysis and condensation of a tantalum precursor, such as tantalum ethoxide, in an alcohol solvent. nih.govchalcogen.ro

Precursor Reagent Conditions Key Feature
Tantalum Pentachloride (TaCl5)IsopropanolPresence of a baseNeutralizes HCl byproduct
Tantalum MetalIsopropanolElectrochemical cellHigh purity product
Tantalum (V) EthoxideIsopropanolControlled hydrolysisForms as an intermediate

Alternative Synthetic Pathways for Tantalum (V) Alkoxides

Beyond direct isopropylation, other synthetic strategies exist for the formation of tantalum (V) alkoxides in general, which can be conceptually extended to the isopropoxide derivative. These include alcohol exchange reactions, where a different tantalum alkoxide, such as tantalum (V) ethoxide, is reacted with isopropanol. rsc.org However, it has been reported that the alcoholysis of tantalum pentamethoxide with isopropanol can be challenging, sometimes halting at the formation of a stable mixed alkoxide, Ta(OMe)(OPri)4. cdnsciencepub.com

Reactions between metal alkoxides and other precursors like acetates or β-diketonates can also serve as alternative routes to mixed-metal alkoxides. koreascience.kr Additionally, the reaction of tantalum pentaisopropoxide itself with O,O'-dialkyldithiophosphoric acids leads to the formation of tetraisopropoxy tantalum(V) dialkyl dithiophosphates. tandfonline.com

Coordination Chemistry of this compound

The coordination chemistry of this compound is rich and varied, characterized by ligand exchange reactions, complex formation, and the assembly of intricate cluster structures.

Ligand Exchange Reactions and Solvation Effects

This compound readily undergoes ligand exchange reactions. For instance, it reacts with aldimines in refluxing benzene (B151609) to produce complexes of the type Ta(OPri)5-n(SB)n (where SBH is the aldimine and n = 1, 2, or 3), with the liberation of isopropanol. The coordination of the azomethine nitrogen to the tantalum center is confirmed by downfield shifts in the 1H NMR spectra.

Variable temperature proton magnetic resonance studies on dimeric tantalum penta-alkoxides have revealed that the scrambling of terminal and bridging alkoxy groups occurs, with the activation energy for this process being relatively constant. tandfonline.com The entropy of activation is dependent on the bulkiness of the ligand, suggesting a significant role of steric effects in the activation process. tandfonline.com The coordination number of tantalum in its alkoxide complexes is typically six or seven. researchgate.net

Complexation with Nitrogen-Containing Ligands

This compound forms complexes with various nitrogen-containing ligands. For example, it reacts with ethylenediamine (B42938) to form complexes such as Ta₂(OPrⁱ)₁₀·en. cdnsciencepub.com The reaction with aldimines, as mentioned earlier, also falls into this category, leading to the formation of tantalum(V) aldimine complexes with varying stoichiometries. The coordination occurs through the nitrogen and oxygen donor atoms of the ligand.

Furthermore, reactions with triazacyclononane-supported lithium alkyls can lead to the formation of tantalum-lithium bridging alkylidene complexes, which can then undergo further reactions with substrates like acetonitrile. acs.org

Metal Alkoxide Cluster Formation and Molecular Geometry

Tantalum alkoxides have a strong tendency to form polynuclear complexes and clusters. rsc.orgrsc.org The hydrolysis of tantalum (V) ethoxide, for instance, can lead to the formation of oxo-alkoxide clusters like Ta₈(μ₃-O)₂(μ-O)₈(μ-OEt)₆(OEt)₁₄. beilstein-journals.org These clusters can be considered as intermediate building blocks in the sol-gel polymerization of tantalum alkoxides. beilstein-journals.org

The reaction of this compound with other metal complexes can also lead to heterometallic clusters. For example, a tantalum-zinc oxoisopropoxide has been prepared and structurally characterized. rsc.org A unique lithium isopropoxide assisted tantalum isopropoxide cluster incorporating a bidentate ketiminate ligand has also been reported. researchgate.net In the solid state, tantalum (V) alkoxides are often dimeric. nih.gov The molecular geometry around the tantalum center in these complexes is often octahedral, though other coordination geometries can be adopted depending on the ligands. tandfonline.comnih.gov For example, in some complexes, the tantalum atom can be found in a distorted octahedral or pentagonal bipyramidal environment. rsc.org

Reactant(s) Product Type Key Structural Feature
This compound, AldiminesMononuclear ComplexCoordination via N and O donors
Tantalum (V) Ethoxide, WaterOxo-alkoxide ClusterTa₈O₁₀ core
This compound, Zinc ComplexHeterometallic ClusterTa-O-Zn linkages
This compound, Lithium KetiminateHeterometallic ClusterLi-assisted Ta cluster

Modification of Isopropoxide Ligands and Derivative Synthesis

β-Diketonate Modified Tantalum (V) Alkoxides

The modification of tantalum (V) alkoxides with β-diketones is a common strategy to enhance their stability and volatility for use as precursors in materials synthesis. The reaction typically involves the substitution of one or more alkoxide groups with a β-diketonate ligand.

Complexes of the type [Ta(OEt)4(β-diketonate)] have been synthesized and investigated as liquid precursors for the low-pressure chemical vapor deposition (LPCVD) of tantalum(V) oxide (Ta2O5) films. acs.org These modified precursors have been shown to undergo thermal CVD at temperatures between 300 and 450 °C, which is slightly lower than that required for the commonly used [{Ta(OEt)5}2]. acs.org The resulting Ta2O5 films are initially amorphous and can be crystallized by annealing at 800 °C under an oxygen atmosphere. acs.org A variety of β-diketonate ligands have been utilized in these syntheses, as detailed in the table below.

β-Diketonate LigandAbbreviationResulting Tantalum Complex
Acetylacetonateacac[Ta(OEt)4(acac)]
Hexafluoroacetylacetonatehfac[Ta(OEt)4(hfac)]
1,1,1-Trifluoroacetylacetonatetfac[Ta(OEt)4(tfac)]
Dipivaloylmethanatedpm[Ta(OEt)4(dpm)]
2,2-Dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedionatefod[Ta(OEt)4(fod)]

The synthesis of these β-diketonate modified tantalum alkoxides is often achieved through a Claisen condensation approach, which is a classical method for the formation of 1,3-diketones. nih.gov This involves the reaction of a ketone with an ester in the presence of a base. nih.gov

Glycolate (B3277807) and Propanediolate Derivatives of Tantalum (V)

The substitution of alkoxide ligands with glycols or propanediols offers a route to precursors with increased stability, particularly towards hydrolysis. This is advantageous for sol-gel synthesis, where controlled hydrolysis and condensation are essential.

The synthesis of a tantalum(V) 1,3-propanediolate solution has been reported through the reaction of tantalum(V) ethoxide with 1,3-propanediol (B51772) via reflux and distillation. rsc.org This process results in an air-stable solution that can be stored for months. rsc.org The use of 1,3-propanediol as a solvent simplifies the formulation of the precursor solution. nih.gov Further modification of this propanediolate complex with a β-diketonate, such as acetylacetone, can be performed to create a photosensitive precursor suitable for photochemical solution deposition of tantalum oxide films. rsc.orgnih.gov The removal of ethanol (B145695) from the precursor solution at a relatively low temperature and pressure is crucial to minimize the decomposition of the photosensitive complex. nih.gov

Similarly, ethylene (B1197577) glycol can be used to mediate the synthesis of tantalum(V) oxide nanospheres. researchgate.net This process involves the formation of glycolate nanoparticles by reacting a tantalum alkoxide, such as tantalum(V) butoxide, with ethylene glycol. researchgate.net Subsequent hydrolysis of these nanoparticles leads to the formation of Ta2O5 nanospheres. researchgate.net The size of these nanospheres can be controlled by varying the reaction conditions. researchgate.net

A series of tantalum-diethylene glycolate (digol) complexes have also been synthesized, demonstrating the versatility of glycolate ligands in tantalum chemistry. acs.org These complexes, such as TaCpCl2(κ3-digol) and TaCpMe2(κ3-digol), have been characterized by NMR spectroscopy and single-crystal X-ray diffraction. acs.org

Derivative TypeStarting Tantalum AlkoxideReactantKey Feature of Derivative
Tantalum(V) 1,3-propanediolateTantalum(V) ethoxide1,3-PropanediolAir-stable for months. rsc.org
Tantalum(V) 1,3-propanediolate β-diketonateTantalum(V) 1,3-propanediolateAcetylacetoneNear UV sensitive, air stable, and low toxicity. nih.govresearchgate.net
Tantalum glycolate nanoparticlesTantalum(V) butoxideEthylene glycolPrecursor to Ta2O5 nanospheres. researchgate.net
Tantalum-diethylene glycolate complexes-Diethylene glycolFormation of κ3-digol complexes. acs.org

Synthesis of Fluoride-Alkoxide Analogues

The introduction of fluoride (B91410) ligands into the coordination sphere of tantalum alkoxides results in the formation of fluoride-alkoxide analogues with distinct structural and reactive properties. These compounds are typically synthesized by reacting tantalum(V) fluoride (TaF5) with a silyl (B83357) ether (ROSiMe3).

The reaction of TaF5 with varying equivalents of ROSiMe3 (where R can be methyl, ethyl, or phenyl) in a chlorinated solvent leads to the formation of polynuclear derivatives and FSiMe3. rsc.org The stoichiometry of the reactants determines the final product. For example, selective 1:1 and 1:2 reactions of MF5 (M = Nb, Ta) with ROSiMe3 yield MF4(OR) and MF3(OR)2 as single isomeric products, respectively. rsc.org However, the reaction of TaF5 with MeOSiMe3 in a 1:3 ratio can lead to different forms of TaF2(OMe)3. rsc.org The synthesis of TaF(OPh)4 can be achieved under high-temperature conditions or by using a large excess of PhOSiMe3. rsc.org

The molecular structures of some of these fluoride-alkoxide derivatives have been determined by X-ray diffraction, revealing polynuclear arrangements. For instance, the structure of [TaF(OPh)3(μ-OPh)]2 has been elucidated. rsc.org

ReactantsStoichiometry (TaF5:ROSiMe3)Product
TaF5 + EtOSiMe31:1TaF4(OEt)
TaF5 + PhOSiMe31:1TaF4(OPh)
TaF5 + EtOSiMe31:2TaF3(OEt)2
TaF5 + PhOSiMe31:2TaF3(OPh)2
TaF5 + MeOSiMe31:3TaF2(OMe)3 (various forms)
TaF5 + PhOSiMe3Excess PhOSiMe3 / High Temp.TaF(OPh)4

Application of Tantalum V Isopropoxide As a Precursor in Thin Film and Nanomaterial Fabrication

Chemical Vapor Deposition (CVD) Applications

Tantalum (V) isopropoxide has been explored as a precursor for the chemical vapor deposition of tantalum oxide (Ta2O5) films. These films are of particular interest for their high dielectric constant, making them suitable for applications such as dynamic random access memories (DRAMs).

Precursor Design Considerations for CVD of Tantalum-Containing Films

The selection of a precursor for CVD is critical and is guided by several key properties. Ideally, a precursor should be volatile, thermally stable, and reactive on the substrate surface. It is also advantageous for the precursor to be a liquid at room temperature or have a low melting point, and to be non-toxic and easy to handle. harvard.edu

Tantalum alkoxides, including this compound and the more commonly studied tantalum (V) ethoxide, have been investigated as CVD precursors. A challenge with some tantalum alkoxides is their tendency to exist as dimers, such as [Ta(OR)5]2, which can reduce their volatility and necessitate higher vaporization temperatures. nycu.edu.tw The development of monomeric tantalum precursors can improve the CVD process by allowing for lower deposition temperatures. nycu.edu.tw For instance, complexes like tetraethoxo(β-diketonato)tantalum(V) have been shown to be volatile liquid precursors for the low-pressure CVD of tantalum(V) oxide films at temperatures slightly lower than those required for tantalum (V) ethoxide. acs.org

Stoichiometry Control and Phase Formation in CVD Processes

Controlling the stoichiometry of the deposited film is crucial for achieving the desired material properties. In the case of tantalum oxide, the goal is often to produce stoichiometric Ta2O5. However, sub-stoichiometric tantalum oxide (TaOx, where x < 2.5) can also be desirable for certain applications like resistive random-access memories (ReRAM). dtu.dkgoogle.com

The stoichiometry of tantalum oxide films can be influenced by various deposition parameters, including the partial pressure of oxygen during deposition. dtu.dkresearchgate.net For example, in pulsed laser deposition (PLD), increasing the oxygen partial pressure leads to a higher percentage of Ta2O5 in the film. dtu.dkresearchgate.net In CVD processes using tantalum alkoxide precursors, oxygen is a common co-reactant to facilitate the formation of tantalum oxide. nycu.edu.twunt.edu Post-deposition annealing in an oxidizing atmosphere is a common step to improve the stoichiometry and electrical properties of the films. nycu.edu.twunt.edu

The as-deposited films are often amorphous, and subsequent annealing can induce crystallization. nycu.edu.twacs.orgresearchgate.net For example, amorphous Ta2O5 films deposited via CVD can crystallize into the β-Ta2O5 phase upon annealing at 800°C under oxygen. acs.org

Growth Kinetics and Microstructure Evolution in CVD Films

The growth rate of tantalum-containing films in a CVD process is dependent on several factors, including substrate temperature, precursor partial pressure, and the flow rates of carrier and reactant gases. researchgate.netgelest.com Studies on the CVD of tantalum nitride from tantalum pentabromide have shown that the growth rate is significantly influenced by the source temperature, which affects the precursor's vapor pressure. gelest.com

The microstructure of the deposited film evolves during the growth process. Films can exhibit columnar structures, and their surface roughness can be influenced by the deposition conditions and post-deposition treatments. nycu.edu.tw For example, tantalum oxide films grown from tert-butylimidotris(diethylamido)tantalum showed columnar structures, and their surface roughness increased after high-temperature annealing. nycu.edu.tw The conformality of the film, which is its ability to uniformly coat complex topographies, is a critical aspect, especially in microelectronics. Good step coverage has been reported for tantalum oxide films deposited from homoleptic amide precursors. unt.edu

Atomic Layer Deposition (ALD) Applications

This compound and related alkoxides are also key precursors in atomic layer deposition (ALD), a technique known for its ability to deposit highly conformal and uniform thin films with atomic-level precision.

This compound as an ALD Precursor: Reactivity and Growth Characteristics

In ALD, the growth process relies on self-limiting surface reactions. Tantalum alkoxides, such as tantalum (V) ethoxide, have been successfully used as precursors for the ALD of tantalum oxide. helsinki.fimdpi.com These precursors react with a co-reactant, typically water or ozone, in sequential pulses to build the film layer by layer. The choice of co-reactant can influence the growth rate and film properties. For instance, using ozone (O3) as the co-reactant in the ALD of Ta2O5 from pentaethoxytantalum resulted in higher growth rates compared to using water. yonsei.ac.kr

The reactivity of the precursor and the co-reactant determines the ALD process window, which is the temperature range where self-limiting growth occurs. For plasma-enhanced ALD (PE-ALD) of tantalum oxide using tantalum (V) ethoxide and an oxygen plasma, the ALD window was found to be between 250–300 °C, with a growth per cycle (GPC) of about 0.05 nm/cycle. mdpi.com The use of plasma can enhance the reactivity of the co-reactant, potentially leading to lower deposition temperatures and improved film quality. semanticscholar.org

Fabrication of Tantalum Oxide Thin Films via ALD

The fabrication of tantalum oxide thin films by ALD has been extensively studied for various applications, including as dielectric layers in microelectronics and protective coatings. helsinki.fimdpi.comacs.org The self-limiting nature of ALD allows for the deposition of uniform and conformal films on complex three-dimensional structures, which is a significant advantage for modern electronic devices. acs.org

The properties of ALD-grown tantalum oxide films, such as their density, dielectric constant, and crystallinity, are influenced by the deposition parameters and any post-deposition annealing. As-deposited films are typically amorphous. helsinki.fimdpi.com Heat treatment can induce crystallization, with the formation of polycrystalline Ta2O5 with a rhombic structure observed after annealing at 800 °C. mdpi.com The density of ALD-grown Ta2O5 films can be close to that of the crystalline material. mdpi.com

The electrical properties of ALD-grown tantalum oxide films are critical for their application in electronic devices. The dielectric constant of Ta2O5 films grown by O3-based ALD has been reported to be around 46. yonsei.ac.kr The leakage current and breakdown voltage are also important parameters that are affected by the deposition process and film quality. nycu.edu.tw

ParameterCVDALD
Precursor This compound, Tantalum (V) ethoxide, Tetraethoxo(β-diketonato)tantalum(V)This compound, Tantalum (V) ethoxide, Pentaethoxytantalum
Co-reactant OxygenWater, Ozone, Oxygen plasma
Deposition Temperature 300-450 °C acs.org150-300 °C mdpi.comsemanticscholar.org
Film Structure Typically amorphous as-deposited, can be crystallized by annealing. nycu.edu.twacs.orgTypically amorphous as-deposited, can be crystallized by annealing. helsinki.fimdpi.com
Conformality Good step coverage reported. unt.eduExcellent conformality. acs.org
Applications DRAM capacitors, ReRAMHigh-k dielectrics, Protective coatings, DRAM capacitors

Doping Strategies for Metal Oxide Films via ALD (e.g., Ta-Doped Titanium Dioxide, Ta-Doped Aluminum Oxide)

Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for exceptional control over film thickness and conformality at the atomic level. This compound can be employed as a dopant source to introduce tantalum into other metal oxide films, thereby tailoring their properties for specific applications.

Ta-Doped Titanium Dioxide (TiO₂): Tantalum doping in titanium dioxide films is a strategy to enhance their electrical and optical properties. In a typical plasma-enhanced ALD (PEALD) process, a tantalum precursor like tantalum ethoxide or isopropoxide is co-injected with a titanium precursor, such as titanium isopropoxide (TTIP). mdpi.comsemanticscholar.org The tantalum content in the resulting film can be precisely controlled by adjusting the precursor flow rates or the temperature of the precursor bubbler. mdpi.comsemanticscholar.org Another common ALD method involves creating a multilayer structure of Ta₂O₅ and TiO₂ and controlling the doping concentration through the cycle ratio of the two oxides. mdpi.comsemanticscholar.org

The incorporation of tantalum (Ta⁵⁺) into the TiO₂ lattice is effective because its ionic radius (0.64 Å) is very similar to that of titanium (Ti⁴⁺) (0.61 Å), which allows for doping without causing significant strain or the formation of secondary phases. semanticscholar.org Research shows that Ta-doping introduces oxygen vacancy defects, reduces the material's crystallinity, and lowers the optical band gap. mdpi.comresearchgate.net Significantly, even low concentrations of tantalum (e.g., 0.8–0.95 at.%) can decrease the film's resistivity by several orders of magnitude compared to undoped TiO₂. mdpi.comresearchgate.net This enhanced conductivity is crucial for applications such as electron transport layers (ETLs) in perovskite solar cells, where improved band alignment and electron transport lead to higher device efficiency. mdpi.comresearchgate.net

Ta-Doped Aluminum Oxide (Al₂O₃): Tantalum can be used to dope (B7801613) aluminum oxide films to create a material that combines the wide bandgap of Al₂O₃ with the high dielectric constant (high-κ) of tantalum pentoxide (Ta₂O₅). This is particularly relevant for applications in next-generation GaN-based high electron mobility power transistors (HEMTs). liverpool.ac.uk Using ALD, (Ta₂O₅)x(Al₂O₃)₁-x thin films can be deposited through modulation doping, where cycles of the tantalum precursor are interspersed with the aluminum precursor cycles. liverpool.ac.uk

Studies have demonstrated a linear relationship between the ALD dopant cycle fraction and the composition of the resulting film. As the tantalum content increases, the material properties can be finely tuned. For instance, the bandgap of the oxide film decreases linearly from approximately 6.5 eV for pure Al₂O₃ to 4.6 eV for pure Ta₂O₅. liverpool.ac.uk Concurrently, the dielectric constant increases linearly from about 7.8 to 25.6. liverpool.ac.uk These Ta-doped Al₂O₃ films exhibit good stoichiometry and thermal stability, making them suitable for gate dielectric applications. liverpool.ac.uk

Table 1: Effects of Tantalum Doping on Metal Oxide Film Properties via ALD

Property Effect on Titanium Dioxide (TiO₂) Effect on Aluminum Oxide (Al₂O₃)
Resistivity Decreases by up to three orders of magnitude. mdpi.comresearchgate.net Not the primary focus; dielectric properties are key.
Bandgap Decreases. mdpi.comresearchgate.net Decreases linearly with increased Ta content. liverpool.ac.uk
Dielectric Constant Not the primary focus; conductivity is key. Increases linearly with increased Ta content. liverpool.ac.uk
Crystallinity Reduced. mdpi.comresearchgate.net Crystallization temperature decreases with Ta content. liverpool.ac.uk
Primary Application Electron Transport Layers in Solar Cells. mdpi.com High-κ Gate Dielectrics in Transistors. liverpool.ac.uk

Fabrication of Films for Resistive Switching Applications

Tantalum oxide (Ta₂O₅) is a highly promising material for resistive random-access memory (ReRAM), a type of non-volatile memory. The simple metal-insulator-metal (MIM) structure of ReRAM devices relies on the electrical pulse-induced resistive switching of the insulating layer. This compound is a suitable precursor for depositing the Ta₂O₅ thin films that are essential for these devices.

Amorphous, stoichiometric Ta₂O₅ films can be grown by ALD using this compound and water as precursors. uni-koeln.de These as-grown films are dense and homogeneous. For ReRAM applications, these amorphous Ta₂O₅ films can be integrated into device stacks, for example, Pt/Ta₂O₅/Pt. uni-koeln.de The resistive switching behavior is based on the formation and rupture of conductive filaments within the oxide layer. While some device structures may require an additional metallic Ta layer to achieve stable switching, the properties of the Ta₂O₅ film itself are paramount. uni-koeln.de

The sol-gel method, which also utilizes precursors like this compound, offers another pathway to fabricate active layers for resistive switching devices. mdpi.comacs.org This technique allows for the creation of various metal oxide films, including strontium titanate doped with iron, that exhibit stable bipolar resistive switching, demonstrating the versatility of solution-based processing for memory applications. mdpi.com

Solution-Based Deposition Techniques

Beyond vapor-phase methods like ALD, this compound is extensively used in solution-based deposition techniques. These methods, particularly sol-gel synthesis, offer advantages such as lower cost, simpler equipment, and excellent control over stoichiometry. d-nb.inforsc.org

Sol-Gel Synthesis of Tantalum-Based Materials

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. For tantalum-based materials, the process typically starts with a tantalum alkoxide precursor, such as this compound or tantalum (V) ethoxide. rsc.org This precursor undergoes a series of chemical reactions to form a "sol" (a colloidal suspension of solid particles in a liquid), which then evolves into a "gel" (a solid three-dimensional network enclosing the liquid phase). Subsequent drying and heat treatment (calcination) convert the gel into a dense, high-purity tantalum oxide ceramic or powder. rsc.org

The chemistry of the sol-gel process is primarily governed by two fundamental reactions: hydrolysis and condensation.

Hydrolysis: The process begins with the hydrolysis of the this compound precursor upon the addition of water. In this reaction, the isopropoxide (-OⁱPr) ligands are replaced by hydroxyl (-OH) groups. The reaction can be represented as: Ta(OⁱPr)₅ + nH₂O → Ta(OⁱPr)₅₋ₙ(OH)ₙ + n(ⁱPrOH)

Condensation: The newly formed hydroxyl groups are reactive and can undergo condensation reactions with other precursor molecules (either hydrolyzed or unhydrolyzed). This results in the formation of Ta-O-Ta oxo-bridges, releasing either water (alcohol condensation) or isopropanol (B130326) (alcoxolation). These condensation reactions build the extended oxide network that constitutes the gel.

The rates of hydrolysis and condensation are critical and can be controlled by several factors, including the pH of the solution and the water-to-alkoxide molar ratio. unitbv.ro For metal alkoxides, these reactions are often rapid and can be considered a single kinetic phenomenon leading to the nucleation of an oxide phase. slu.se The resulting primary particles are often described as micelles templated by the self-assembly of ligands (MTSALs). slu.se

The sol-gel method's main advantage is the ability to precisely control the final material's properties by manipulating various synthesis parameters. rsc.org

Precursor Type and Concentration: The choice of precursor and its concentration in the solvent influences the reaction kinetics and, consequently, the particle size and morphology. rsc.org

pH and Catalyst: The pH of the reaction medium, controlled by adding an acid or base catalyst, significantly affects the rates of hydrolysis and condensation, which in turn determines the structure of the resulting gel (particulate vs. polymeric) and the porosity of the final material. unitbv.ro

Temperature and Reaction Time: Reaction temperature and aging time impact the kinetics of gelation, solvent evaporation, and the crystallization process during subsequent annealing, thereby affecting the final grain size and phase of the material. rsc.org

Solvent: The choice of solvent can influence the solubility of the precursor and the rates of the sol-gel reactions.

By carefully tuning these parameters, researchers can tailor the particle size, morphology, surface area, and porosity of tantalum-based nanoparticles and films for specific applications. rsc.orgunitbv.ro

This compound is an excellent precursor for the sol-gel synthesis of mixed metal oxides, where tantalum is combined with another metal to create materials with unique properties.

Nickel Tantalate (NiTa₂O₆): Crack-free, dense, and transparent thin films of tetragonal nickel tantalate (NiTa₂O₆) have been successfully prepared using a sol-gel method. researchgate.net The synthesis involves using this compound and nickel acetate (B1210297) as the respective metal precursors. researchgate.net The formation of the desired NiTa₂O₆ phase begins at an annealing temperature of 750 °C, with a complete tetragonal structure forming on a silicon substrate after annealing at 850 °C for 5 hours. researchgate.net

Iron Tantalate (Fe₂Ta₂O₈): Similarly, dense tetragonal iron tantalate films can be synthesized via a sol-gel route using this compound and an iron source like iron oxalate. researchgate.net The single-phase tetragonal structure of Fe₂Ta₂O₈ is achieved after annealing at 900 °C for 5 hours on a silicon substrate. researchgate.net

Table 2: Sol-Gel Synthesis of Mixed Metal Oxides Using this compound

Compound Co-precursor Substrate Annealing Conditions Resulting Phase
Nickel Tantalate (NiTa₂O₆) Nickel Acetate researchgate.net Silicon(100) researchgate.net 850 °C for 5 hours researchgate.net Tetragonal researchgate.net
Iron Tantalate (Fe₂Ta₂O₈) Iron Oxalate researchgate.net Silicon(100) researchgate.net 900 °C for 5 hours researchgate.net Tetragonal researchgate.net
Templated Sol-Gel Methods for Porous Material Architectures

The sol-gel process, which involves the hydrolysis and condensation of metal alkoxide precursors like this compound, can be combined with templating techniques to fabricate highly ordered porous materials. This method relies on the use of a sacrificial template around which the tantalum oxide network is formed. Subsequent removal of the template leaves a porous structure that is a negative replica of the original template.

One prominent approach involves using self-assembled, close-packed polystyrene (PS) spheres as a template. A sol, derived from a tantalum alkoxide, is infiltrated into the voids of this PS template. After the sol solidifies, the polymer template is removed by calcination at elevated temperatures (e.g., 600-700°C), resulting in a macroporous material with an "inverse opal" structure. nih.govacs.org The pore ordering and crystallinity of the final material, such as tantalum nitride (Ta₃N₅), are highly dependent on the firing temperature. nih.gov

Another powerful technique, known as soft templating, utilizes block copolymers like Pluronics as structure-directing agents to introduce mesoporosity. researchgate.netresearchgate.net These copolymers self-assemble into micelles in the precursor solution. During the sol-gel process, the tantalum oxide network forms around these micelles. Removing the organic template via thermal treatment (e.g., annealing at 320°C) creates a network of mesoscale pores, typically in the range of 5 to 8 nm. researchgate.netrsc.org The concentration and type of the copolymer template directly influence the porosity and pore size of the final film, allowing for the tuning of properties like the refractive index for optical sensing applications. researchgate.netrsc.org

Furthermore, functionalized polystyrene beads can be used as sacrificial templates to create sub-micrometer-sized hollow tantalum oxide (Ta₂O₅) spheres. acs.orgnih.gov In this process, Ta₂O₅ nanoparticles are precipitated onto the surface of the PS beads by hydrolyzing a tantalum alkoxide precursor. The polymer core is then removed either by chemical dissolution in a solvent like toluene (B28343) or by calcination. acs.orgnih.gov The thickness of the hollow sphere's shell can be precisely controlled, for instance between 100 and 142 nm, by adjusting the concentration of the tantalum precursor in the reaction solution. acs.orgnih.gov

Table 1: Templated Sol-Gel Synthesis of Porous Tantalum-Based Materials
Template TypePrecursor SystemResulting ArchitectureKey Control ParameterReference
Polystyrene (PS) SpheresTa(NMe₂)₅ / propylamineInverse Opal Ta₃N₅ FilmPyrolysis Temperature (700°C for ordered structure) nih.govacs.org
Pluronic Block Copolymers (e.g., PE9400)TaCl₅ in ethanol (B145695)Mesoporous Ta₂O₅ FilmCopolymer Concentration (higher concentration increases porosity) researchgate.netrsc.org
β-diketone-functionalized Polystyrene (PS) BeadsTantalum EthoxideHollow Ta₂O₅ NanospheresPrecursor Concentration (controls shell thickness) acs.orgnih.gov

Photochemical Solution Deposition (PCSD) using Tantalum (V) Alkoxides

Photochemical Solution Deposition (PCSD) is an innovative technique that utilizes ultraviolet (UV) light to facilitate the conversion of a precursor film into a metal oxide film at significantly lower temperatures than traditional thermal annealing. d-nb.inforsc.orgcsic.es This is particularly advantageous for fabricating electronic devices on temperature-sensitive substrates like flexible polymers. The key to this process is the design of a photosensitive precursor solution.

For tantalum oxide, such a solution can be synthesized from a tantalum alkoxide precursor. A common strategy involves modifying the alkoxide, such as tantalum (V) ethoxide, by reacting it with a β-diketonate ligand (e.g., acetylacetone) and using a diol solvent like 1,3-propanediol (B51772). d-nb.inforsc.org This creates a tantalum(V) 1,3-propanediolate β-diketonate complex that is stable in air and sensitive to near-UV radiation. d-nb.info When a thin film deposited from this solution is exposed to UV light, such as from a xenon flash lamp, the photosensitive complex decomposes, breaking down the organic components and promoting the formation of an amorphous tantalum oxide layer at low temperatures. d-nb.inforsc.org This photo-activation enhances the decomposition of organics, leading to improved film quality and electrical properties even with reduced thermal budgets. The general principle allows for the crystallization of functional oxide films at temperatures compatible with silicon technologies and flexible electronics. csic.esresearchgate.net

Inkjet Printing Techniques for Tantalum Oxide Film Formation

Inkjet printing has emerged as a powerful tool for the additive manufacturing of electronic components, offering direct patterning of materials and reducing waste. The development of stable, jettable inks from sol-gel precursors is essential for this technology. This compound and other alkoxides serve as the foundation for formulating inks that can be used to print uniform tantalum oxide dielectric layers. rsc.orgresearchgate.net

The formulation of a successful ink requires careful tuning of its physical properties, primarily viscosity and surface tension, to match the requirements of the piezoelectric printhead. rsc.org For tantalum-alkoxide-based inks, this is often achieved by using a solvent system composed of a primary solvent like 2-methoxyethanol (B45455) mixed with a high-viscosity, low-volatility co-solvent such as glycerol (B35011) or 1,3-propanediol. rsc.orgresearchgate.net

A significant challenge in inkjet printing is controlling the drying of the deposited droplets to avoid the "coffee-stain" effect, where solute material concentrates at the edges of the dried feature. The use of a multi-component solvent system helps mitigate this by prolonging the Marangoni flow, which promotes a more uniform deposition of the precursor across the feature area. rsc.org After printing, the deposited pattern is typically dried on a hot plate and then pyrolyzed at a higher temperature (e.g., 350°C) to convert the organic precursors into a solid tantalum-oxide-based film. rsc.org This approach has been used to print 45 nm-thick, flat, and uniform capacitors with good dielectric properties. rsc.org

Table 2: Inkjet Printing of Tantalum Oxide Films
Precursor SystemSolvent SystemPurpose of Co-SolventResulting StructureReference
Ta-Al-Si-alkoxides2-methoxyethanol (2MOE) with Glycerol (GLY) or 1,3-propanediol (PD)Adjust viscosity and surface tension; control drying to prevent "coffee-stain" effectUniform dielectric thin-film capacitors (~45 nm thick) rsc.orgresearchgate.net
Tantalum(V) 1,3-propanediolate β-diketonate1,3-propanediolActs as solvent and stabilizing ligand for photosensitive complexAmorphous tantalum oxide layers after UV curing d-nb.inforsc.org

Synthesis of Tantalum-Based Nanoparticles and Nanostructures

This compound is a versatile starting material for the bottom-up synthesis of a wide array of tantalum-based nanoparticles and nanostructures. Solution-based chemical methods, including sol-gel, hydrothermal, and solvothermal routes, allow for precise control over the size, shape, and crystalline phase of the resulting nanomaterials, which in turn dictates their functional properties.

Formation of Monodispersed Tantalum Oxide Nanospheres

The synthesis of monodispersed (uniformly sized) tantalum (V) oxide (Ta₂O₅) nanospheres can be achieved through a simple, two-step process starting from a tantalum alkoxide precursor. acs.orgresearchgate.net The first step involves the reaction of the alkoxide with ethylene (B1197577) glycol, which acts as a mediating agent, to form tantalum glycolate (B3277807) nanoparticles. In the second step, these glycolate nanoparticles undergo controlled hydrolysis at room temperature in an acetone-water mixture, followed by calcination (e.g., at 700°C) to yield crystalline Ta₂O₅ nanospheres. acs.orgresearchgate.net

A key advantage of this method is the ability to tailor the particle size from approximately 50 nm to over 500 nm by systematically changing the reaction conditions. acs.orgresearchgate.net Parameters such as the initial concentration of the tantalum precursor, the reaction time, and the percentage of water in the hydrolysis step are critical for controlling the final size and dispersity of the nanospheres. researchgate.net For instance, increasing the amount of the tantalum precursor generally leads to an increase in the final particle size. researchgate.net The resulting spherical particles are often composed of smaller primary crystallites, which can be observed through X-ray diffraction and transmission electron microscopy. acs.org

Table 3: Synthesis of Monodispersed Ta₂O₅ Nanospheres
PrecursorMediating AgentProcess StepsTunable Size RangeKey Control ParametersReference
Tantalum(V) alkoxide (e.g., Ta(OBu)₅)Ethylene Glycol1. Formation of glycolate nanoparticles 2. Hydrolysis in acetone-water 3. Calcination (~700°C)50 - 500+ nmPrecursor concentration, reaction time, water percentage acs.orgresearchgate.net

Hydrothermal and Solvothermal Synthesis Routes to Tantalum-Based Nanomaterials

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline nanomaterials directly from solution at elevated temperatures and pressures. rsc.org The primary difference is the solvent used: hydrothermal synthesis employs water, while solvothermal synthesis uses organic solvents. rsc.org These methods offer excellent control over the final product's characteristics.

Hydrothermal synthesis allows for precise manipulation of reaction conditions such as temperature, pressure, and pH. rsc.org This route has been used to create one-dimensional (1D) Ta₂O₅ nanorods by using polyethylene (B3416737) glycol (PEG) as a structure-directing or "capping" agent. rsc.orgnankai.edu.cn PEG induces the anisotropic growth of Ta₂O₅, leading to the formation of rods instead of spherical particles. nankai.edu.cn The presence of other compounds, like strontium hydroxide (B78521) (Sr(OH)₂), can also be crucial, as it can induce the surface dissolution and re-growth necessary for nanorod formation. nankai.edu.cn

Solvothermal synthesis provides flexibility through the use of various organic solvents. For example, the reaction of tantalum pentabutoxide in toluene can yield Ta₂O₅ powders with a very large surface area (>200 m²/g). rsc.org The reaction temperature is a critical parameter; lower temperatures (e.g., 473–523 K) produce amorphous Ta₂O₅, while higher temperatures (573 K) can lead to the formation of crystalline β-phase tantalum metal. rsc.orgrsc.org This route has also been employed to synthesize pyrochlore-like sodium tantalate (Na₂Ta₂O₆) nanocrystals at low temperatures (353 K) in a water-ethanol mixed solvent system. scientific.net

Control over Nanoparticle Phase and Morphology

Achieving precise control over the crystal phase (e.g., amorphous, hexagonal, orthorhombic) and morphology (e.g., spheres, rods, cubes, or aggregated particles) is paramount for tailoring the properties of tantalum-based nanomaterials for specific applications. This control is exerted by carefully manipulating the synthesis parameters.

Calcination Temperature: In sol-gel methods, the final annealing or calcination temperature is a dominant factor. akjournals.com Higher calcination temperatures (e.g., increasing from 400°C to 800°C) generally lead to increased crystallinity and larger particle sizes due to enhanced atomic diffusion and grain growth. akjournals.com Temperature can also induce phase transitions; for example, amorphous Ta₂O₅ can crystallize, and hexagonal (δ-Ta₂O₅) phases can transform into monoclinic (β-Ta₂O₅) or orthorhombic phases at higher temperatures. researchgate.netakjournals.comsadrn.com

pH and Additives: The pH of the reaction medium in hydrothermal synthesis has a profound effect on morphology. researchgate.net For instance, reactions in acidic media may produce particle agglomerates, neutral pH can favor the formation of nanorods, and basic conditions can lead to the synthesis of cubic tantalate (MTaO₃) particles. researchgate.net The addition of specific chemicals, such as polyethylene glycol (PEG), can act as a capping agent to guide anisotropic growth, resulting in nanorods. nankai.edu.cn

Precursor Concentration and Aging Time: In sol-gel syntheses, both the initial precursor concentration and the aging time of the gel play a significant role. akjournals.com Higher precursor concentrations and longer aging times tend to produce larger, more aggregated nanoparticles. akjournals.com

Solvent System: The choice between an aqueous (hydrothermal) or an organic (solvothermal) solvent fundamentally influences the reaction pathways and the resulting products. rsc.orgrsc.org Solvothermal reactions in non-aqueous solvents can produce high-surface-area amorphous materials or even metallic phases that might not be accessible through hydrothermal routes. rsc.org

Table 4: Parameters for Controlling Phase and Morphology of Tantalum-Based Nanomaterials
Control ParameterSynthesis MethodEffect on NanomaterialExampleReference
Calcination TemperatureSol-GelIncreases crystallinity, particle size; induces phase transitions.Increasing temperature from 400°C to 800°C increases particle size and crystallinity of Ta₂O₅. akjournals.com
pH of Reaction MediumHydrothermalDetermines morphology (agglomerates, rods, cubes).Neutral pH yields Ta₂O₅ rods; basic pH yields MTaO₃ cubes. researchgate.net
Additives (Capping Agents)HydrothermalInduces anisotropic growth.Polyethylene glycol (PEG) guides the formation of Ta₂O₅ nanorods. nankai.edu.cn
Precursor ConcentrationSol-GelAffects final particle size and aggregation.Higher Ta(V) alkoxide concentration leads to larger nanospheres. researchgate.netakjournals.com
Reaction TemperatureSolvothermalDetermines crystallinity and phase (oxide vs. metal).Low temp (473 K) yields amorphous Ta₂O₅; high temp (573 K) yields crystalline β-Ta. rsc.org

Reaction Mechanisms and Reactivity Pathways Involving Tantalum V Isopropoxide

Hydrolytic Stability and Alcoholysis Processes of Tantalum (V) Isopropoxide

This compound is highly susceptible to hydrolysis, reacting readily with water to form tantalum oxides or hydroxides and isopropanol (B130326). gelest.comgelest.com The reaction proceeds through a series of condensation steps, ultimately leading to the formation of a Ta-O-Ta network, which is the basis for the sol-gel synthesis of tantalum pentoxide (Ta₂O₅). rsc.org The hydrolysis process can be controlled to produce nanoparticles with specific properties by carefully managing reaction conditions such as precursor concentration and solvent composition. rsc.org

The hydrolytic stability of tantalum alkoxides is influenced by the nature of the alkyl group. For instance, the hydrolysis of tantalum pentaethoxide has been studied in detail, revealing the formation of soluble tantalum oxide ethoxides. researchgate.net The degree of polymerization of the resulting products is dependent on the extent of hydrolysis. researchgate.net

Alcoholysis is another significant reaction pathway for this compound. In this process, the isopropoxide ligands are exchanged with other alcohols. This reaction is often used to synthesize other tantalum alkoxides. For example, tantalum penta-sec-butoxide can be synthesized via alcoholysis of tantalum pentamethoxide with excess sec-butanol. cdnsciencepub.com However, the reaction of tantalum pentamethoxide with isopropanol has been reported to cease at the formation of the stable mixed alkoxide, Ta(OMe)(OiPr)₄, highlighting the influence of steric factors on the completeness of the alcoholysis reaction. cdnsciencepub.com Bimetallic alkoxides of tantalum can also undergo alcoholysis reactions. For instance, nickel tantalum isopropoxide reacts with primary alcohols like methanol (B129727) and ethanol (B145695) to exchange the isopropoxide groups. researchgate.net

The proposed mechanism for minimizing alcoholysis from 1,3-propanediol (B51772) involves first forming a tantalum(V) ethoxide β-diketonate complex, followed by mixing with 1,3-propanediol at room temperature. nih.gov This allows for the substitution of ethoxide groups with 1,3-propanediol, with the reaction driven to completion by adjusting temperature and pressure to distill ethanol without removing the diol or decomposing the complex. nih.gov

ReactantProduct(s)Reaction TypeReference(s)
WaterTantalum oxides/hydroxides, IsopropanolHydrolysis gelest.comgelest.com
sec-ButanolTantalum penta-sec-butoxide, MethanolAlcoholysis cdnsciencepub.com
IsopropanolTa(OMe)(OiPr)₄Alcoholysis cdnsciencepub.com
Primary Alcohols (e.g., MeOH, EtOH)Nickel tantalum alkoxides, IsopropanolAlcoholysis researchgate.net
1,3-propanediolTantalum(V) 1,3-propanediolate β-diketonate, EthanolAlcoholysis nih.gov

Coordination and Insertion Reactions with Organic Molecules

This compound and related alkoxides readily participate in coordination and insertion reactions with a variety of organic molecules containing donor atoms like oxygen and nitrogen. These reactions are fundamental to the synthesis of new tantalum complexes with tailored properties.

Reactions with β-diketones and Schiff bases lead to the substitution of isopropoxide ligands. researchgate.net For instance, the reaction of tantalum pentaethoxide with p-haloarylsubstituted-β-diketones results in compounds of the type Ta(OEt)₅₋ₙ(L)ₙ, where L is the β-diketonate ligand and n can be 1, 2, or 3. researchgate.net Similarly, reactions with Schiff bases can yield complexes such as M(OPrⁱ)₃SB, M(OPrⁱ)(SB)₂, and M(SB)₂(SBH), where M is tantalum. researchgate.net

Tantalum alkoxides also react with α-amino acids to form ethoxo-α-aminoacidates. researchgate.net The reaction of tantalum pentaethoxide with α-amino acids produces complexes of the general formula Ta(OEt)₄[OC(O)CHRNHR'-κO,κN]. researchgate.net

Insertion reactions involve the insertion of unsaturated molecules into the tantalum-alkoxide bond. A tantalum-lithium bridging alkylidene complex has been shown to undergo a series of insertion reactions with substrates like acetonitrile, carbon monoxide, and carbon disulfide. researchgate.netacs.org

The coordination chemistry extends to the formation of bimetallic species. For example, a unique tantalum-lithium bimetallic cluster, {[Li(OCMeCHCMeNAr)]Ta(OⁱPr)₅(LiOⁱPr)(LiCl)}₂, has been synthesized and structurally characterized. researchgate.net Another example is the formation of a tantalum-zinc oxoisopropoxide.

Reactant TypeExample ReactantProduct TypeReference(s)
β-Diketonep-Haloarylsubstituted-β-diketoneTantalum β-diketonate researchgate.net
Schiff BaseAcetylacetone-2-hydroxy-alkylimineTantalum Schiff base complex researchgate.net
α-Amino AcidL-phenylalanineTantalum α-aminoacidate researchgate.net
Unsaturated SubstrateAcetonitrile, Carbon MonoxideTantalum insertion product researchgate.netacs.org
Lithium KetiminateLi(OCMeCHCMeNAr)Bimetallic Ta-Li cluster researchgate.net
Zinc IsopropoxideZn(OPrⁱ)₂Tantalum-zinc oxoisopropoxide

Mechanistic Insights into Thin Film Growth Processes (e.g., ALD Reaction Mechanisms)

This compound is a precursor for the deposition of tantalum oxide (Ta₂O₅) thin films via techniques like Atomic Layer Deposition (ALD). vaporpulse.com ALD is a self-limiting process that relies on sequential, saturating surface reactions. aip.org

In the ALD of Ta₂O₅ using tantalum alkoxides and water, the mechanism involves the reaction of the precursor with surface hydroxyl (-OH) groups. vaporpulse.com In situ studies using techniques like quartz crystal microgravimetry (QCM) and quadrupole mass spectrometry (QMS) have provided insights into these surface reactions. vaporpulse.com For example, QMS studies have been used to investigate the reactions of water with tantalum ethoxides. vaporpulse.com

The choice of precursor and reactant significantly influences the reaction mechanism and the properties of the resulting film. For instance, when using alkylamide precursors like pentakis(dimethylamino)tantalum (PDMAT) for TaN ALD with ammonia (B1221849) or hydrogen plasma, the films can be contaminated with carbon. researchgate.net In contrast, Ta₂O₅ deposited from PDMAT and water or oxygen plasma is relatively pure. researchgate.net

Photo-assisted ALD (photo-ALD) is a variation where UV or visible light is used to drive the surface reactions. aip.org Tantalum oxide films can be grown using tantalum ethoxide as a single-source precursor in a photo-ALD process. aip.org The growth mechanism in photo-ALD can be either photolytic or photothermal, depending on the experimental conditions. aip.org

In plasma-enhanced ALD (PEALD) of tantalum-doped titanium oxide, tantalum ethoxide and titanium isopropoxide are used as co-precursors. mdpi.com The incorporation of tantalum is controlled by the precursor temperature and leads to changes in the film's crystallinity and electronic properties. mdpi.com

Deposition TechniquePrecursor(s)Reactant(s)Key Mechanistic FeatureResulting FilmReference(s)
Thermal ALDTantalum alkoxidesWaterReaction with surface -OH groupsTa₂O₅ vaporpulse.com
Thermal ALDPDMATNH₃ or H₂ plasmaPotential for carbon contaminationTaN researchgate.net
Thermal ALDPDMATWater or O₂ plasmaPurer film formationTa₂O₅ researchgate.net
Photo-ALDTantalum ethoxideNone (single-source)Photolytic or photothermal surface reactionsTa₂O₅ aip.org
PEALDTantalum ethoxide, Titanium isopropoxideOxygen plasmaCo-deposition and dopingTa-doped TiO₂ mdpi.com

Mechanisms of Surface Modification and Grafting Reactions

This compound and related alkoxides are used to modify the surfaces of various materials, a process often referred to as grafting. This involves the reaction of the tantalum precursor with surface functional groups, typically hydroxyl groups on oxide supports like silica (B1680970) (SiO₂). researchgate.netacs.org

The grafting of tantalum precursors onto silica surfaces can lead to the formation of well-defined, isolated tantalum sites. researchgate.net The reactivity of the surface hydroxyls plays a crucial role in determining the nature of the grafted species. researchgate.net For example, the grafting of tantalum precursors on MCM-41, a mesoporous silica, can result in monopodal, bipodal, or tripodal species, depending on the number of surface silanol (B1196071) groups that react with a single precursor molecule. academie-sciences.fr

These surface-grafted tantalum species can then be used as catalysts or as platforms for further chemical transformations. academie-sciences.fr For instance, tartrate-modified Ta-MCM-41 has been shown to catalyze the enantioselective epoxidation of alkenes. academie-sciences.fr

The surface chemistry of the oxide support is a critical factor in selecting the appropriate molecular precursor for grafting, as the surface dictates the binding of the metal site and can promote or hinder side reactions. researchgate.net Understanding these surface reactions is essential for designing supported catalysts with specific functionalities. acs.org The modification of surfaces with tantalum oxide can also be achieved through sol-gel methods, where tantalum alkoxides are hydrolyzed and condensed on the surface. rsc.org This is particularly relevant for applications such as enhancing the biocompatibility of medical implants. rsc.org

SubstrateTantalum PrecursorReaction TypeResulting Surface SpeciesApplicationReference(s)
Silica (SiO₂)Tantalum alkoxidesGraftingIsolated Ta sitesCatalysis researchgate.net
MCM-41Ta(OEt)₅GraftingMonopodal, bipodal, tripodal Ta speciesEnantioselective epoxidation academie-sciences.fr
Various Oxide SupportsTantalum alkoxidesSol-GelTantalum oxide filmBiocompatible coatings rsc.orgrsc.org

Catalytic and Photocatalytic Applications of Tantalum V Isopropoxide Derived Materials

Tantalum Oxide-Based Heterogeneous Catalysis

Tantalum oxide, often synthesized from tantalum (V) isopropoxide precursors, serves as a robust support and active component in heterogeneous catalysis. Its variable oxidation states and ability to form stable, well-dispersed nanostructures are key to its catalytic prowess.

Role of Tantalum Active Sites in Catalytic Reactions (e.g., Nitrogen-Nitrogen Bond Cleavage)

A groundbreaking discovery in the field of catalysis has been the direct involvement of tantalum active sites in the cleavage of the strong nitrogen-nitrogen triple bond (N≡N), a critical step in ammonia (B1221849) synthesis. nih.govrsc.org In studies involving ruthenium (Ru)-doped mesoporous tantalum oxide catalysts, it has been proposed that the N-N bond scission occurs on the low-valent tantalum sites rather than on the precious metal, which is the conventional understanding for such reactions. acs.orgnih.gov This novel mechanism is supported by evidence suggesting that low-valent early transition metals are capable of dinitrogen cleavage. nih.govrsc.org

The process involves the transfer of d-electrons from tantalum centers into the antibonding π* orbitals of the dinitrogen molecule, coupled with the migration of electrons from the bonding π and σ orbitals of N₂ back to the empty d-orbitals of the metal. pnas.org This interaction effectively weakens and ultimately breaks the triple bond. pnas.org Research has also demonstrated the ability of dinuclear tantalum(IV) hydride complexes to cleave the N=N double bond in azo compounds, further highlighting the reactivity of tantalum centers. nih.govnih.govacs.org These findings open up new avenues for designing more efficient catalysts for nitrogen fixation by leveraging the unique electronic structure of tantalum.

Mixed Metal Oxide Catalysts Incorporating Tantalum (e.g., Vanadium Pentoxide-Tantalum Pentoxide, Ruthenium-Doped Tantalum Oxide)

The catalytic performance of tantalum oxide can be significantly enhanced by incorporating other metals, creating mixed metal oxide systems with synergistic properties.

Ruthenium-Doped Tantalum Oxide: This combination has been extensively studied, particularly for ammonia synthesis. acs.orgnih.gov In these catalysts, mesoporous tantalum oxide acts as a support for ruthenium nanoparticles. researchgate.net The addition of tantalum is not merely a passive support; it actively participates in the reaction mechanism, as noted in the nitrogen cleavage process. acs.orgnih.gov Furthermore, doping with tantalum has been shown to effectively stabilize ruthenium oxide (RuO₂) electrocatalysts used in industrial water electrolysis, preventing Ru dissolution and enhancing the catalyst's intrinsic activity and lifespan. dtu.dkresearchgate.netsciengine.com

Vanadium Pentoxide-Tantalum Pentoxide: Ternary metal oxide catalysts based on vanadium and tantalum supported on silica (B1680970) have demonstrated superior selectivity and productivity in the oxidative dehydrogenation (ODH) of propane. researchgate.net The presence of tantalum alongside vanadium creates highly dispersed active sites that enhance the catalytic performance. researchgate.net Similarly, mixed oxide catalysts containing molybdenum, vanadium, tellurium, and tantalum (MoVTeTaOₓ) have been developed for the oxidative dehydrogenation of ethane (B1197151), showing high and stable selectivity for ethylene (B1197577). justia.com

Catalytic Activity in Specific Organic Transformations (e.g., Ammonia Synthesis, Oxidative Dehydrogenation)

Materials derived from this compound are effective catalysts for several important industrial reactions.

Ammonia Synthesis: As previously mentioned, Ru-doped mesoporous tantalum oxide catalysts are notable for their ability to synthesize ammonia from dinitrogen and hydrogen. acs.orgnih.gov These materials can operate over a temperature range of 22–350 °C. acs.org A key feature is the proposed mechanism where tantalum sites are responsible for the cleavage of the N-N triple bond. nih.gov The activity of these catalysts can be further optimized by using promoters like barium and selecting appropriate precursors. acs.org

Oxidative Dehydrogenation (ODH): Tantalum-based catalysts have shown promise in the ODH of light alkanes. For instance, tantalum oxide supported on MCM-41 (Ta-MCM-41) has been used for the ODH of propane. researchgate.net In another example, a mixed metal oxide catalyst with the formula MoVTeTaOₓ is effective for the ODH of ethane, demonstrating high conversion rates and excellent selectivity to ethylene at temperatures around 400°C. justia.com Nickel-tantalum oxide catalysts have also been investigated for ethane ODH. academie-sciences.fr

Photocatalytic Properties of Tantalum Oxide Nanostructures

Tantalum pentoxide (Ta₂O₅), often prepared from this compound, is a wide-bandgap semiconductor (around 3.6–3.9 eV) that has garnered significant attention for its photocatalytic capabilities. beilstein-journals.orgunr.edu Its high chemical stability and suitable band edge positions make it a promising material for environmental remediation and solar energy conversion. nankai.edu.cn

Photo-induced Reactivity and Degradation Mechanisms

The fundamental mechanism of photocatalysis in Ta₂O₅ involves the generation of electron-hole pairs upon absorption of photons with energy equal to or greater than its bandgap. aip.orgaip.org These charge carriers then migrate to the catalyst surface to initiate redox reactions.

Ta₂O₅ nanostructures have proven effective in the degradation of various organic pollutants. For example, nanoparticles and nanorods of Ta₂O₅ have been successfully used to degrade dyes such as rhodamine B and methylene (B1212753) blue under UV irradiation. beilstein-journals.orgnankai.edu.cnaip.org The photocatalytic efficiency is influenced by factors like crystallinity, surface area, and morphology. nankai.edu.cn For instance, orthorhombic phase Ta₂O₅ has been found to exhibit higher photocatalytic activity than the hexagonal phase. aip.org The degradation rate can be optimized by controlling the catalyst loading, as an excess amount can lead to light scattering and reduced efficiency. beilstein-journals.org

Beyond dyes, tantalum-based photocatalysts can also degrade more persistent pollutants. Tantalum oxynitride (TaON), which absorbs visible light, has been used for the photooxidation of polycyclic aromatic hydrocarbons (PAHs). nih.gov Studies suggest that the primary degradation mechanism involves holes generated in the photocatalyst, rather than hydroxyl or superoxide (B77818) radicals. nih.gov

Hydrogen Evolution under Photocatalytic Conditions

Tantalum oxide and its derivatives are promising candidates for photocatalytic hydrogen (H₂) production from water splitting. The conduction and valence band positions of Ta₂O₅ are suitable for both the reduction of protons to hydrogen and the oxidation of water. unr.edu

Well-ordered, mesoporous Ta₂O₅ films with a gyroid architecture have shown superior hydrogen evolution rates, achieving apparent quantum yields as high as 4.6% even without a co-catalyst. rsc.orgrsc.org This high efficiency is attributed to the elimination of diffusion limitations and optimized surface properties. rsc.org The photocatalytic activity for hydrogen production is highly dependent on the material's morphology and crystal structure. core.ac.ukcsmres.co.uk Nanostructured materials generally show higher performance due to an increased number of active sites and shorter distances for charge carriers to travel. engineering.org.cn

Photocatalytic Degradation of Organic Pollutants

Materials derived from this compound, primarily tantalum pentoxide (Ta₂O₅), have demonstrated significant potential as photocatalysts for the degradation of persistent organic pollutants in water. The photocatalytic process relies on the generation of highly reactive oxygen species upon the absorption of light by the semiconductor material, which then break down complex organic molecules into simpler, less harmful substances. The efficiency of this degradation is intrinsically linked to the physical and chemical properties of the Ta₂O₅, which are in turn heavily influenced by the synthesis conditions, with this compound serving as a key precursor.

The sol-gel method is a common route for synthesizing Ta₂O₅ nanoparticles from this compound or its close analogue, tantalum (V) ethoxide. This process involves the controlled hydrolysis and condensation of the alkoxide precursor, followed by a calcination step to induce crystallinity and remove organic residues. The resulting Ta₂O₅ nanoparticles exhibit properties that make them effective photocatalysts.

Research has shown that the photocatalytic activity of Ta₂O₅ nanoparticles is dependent on several factors, including the amount of catalyst used, the calcination temperature, and the initial concentration of the pollutant. For instance, in the degradation of the organic dye Rhodamine B (RhB), an optimal catalyst loading is crucial for maximizing degradation efficiency. Similarly, the calcination temperature plays a critical role in determining the crystallinity, particle size, and surface area of the Ta₂O₅ nanoparticles, all of which affect its photocatalytic performance. nih.govbeilstein-journals.org

Studies have demonstrated the successful degradation of various organic pollutants using Ta₂O₅-based photocatalysts. Rhodamine B and Methylene Blue, common dyes found in industrial wastewater, are frequently used as model pollutants to evaluate the photocatalytic activity of these materials.

Detailed Research Findings

The calcination temperature of the Ta₂O₅ powder is another critical parameter. It has been observed that Ta₂O₅ particles calcined at 750 °C exhibit the best degradation efficiency for Rhodamine B. nih.gov This is attributed to an increase in crystallinity and surface area with more active sites for the photodegradation process as the temperature is increased from 650 °C to 750 °C. However, a further increase in temperature can lead to particle agglomeration, which reduces the effective surface area and, consequently, the degradation rate. nih.gov

The following interactive data tables summarize key findings from research on the photocatalytic degradation of organic pollutants using tantalum oxide derived from tantalum alkoxide precursors.

Table 1: Photocatalytic Degradation of Rhodamine B by Ta₂O₅ Nanoparticles

PrecursorPollutantCatalyst Loading (mg/mL)Irradiation SourceDegradation Efficiency (%)Time (min)Reference
Tantalum oxo-ethoxideRhodamine B0.8UV (365 nm)~95120 nih.gov
Ta(OEt)₄(OOCCHCl₂)Rhodamine B0.8UVHigh150 beilstein-journals.org
Ta(OEt)₄(OOCCCl₃)Rhodamine B0.8UVHigh150 beilstein-journals.org

Table 2: Influence of Calcination Temperature on Rhodamine B Degradation

PrecursorCalcination Temperature (°C)PollutantInitial Concentration (ppm)Degradation Efficiency (%)Time (min)Reference
Tantalum oxo-ethoxide650Rhodamine B12.5Lower120 nih.gov
Tantalum oxo-ethoxide700Rhodamine B12.5Moderate120 nih.gov
Tantalum oxo-ethoxide750Rhodamine B12.5Highest120 nih.gov
Tantalum oxo-ethoxide800Rhodamine B12.5Decreased120 nih.gov

The data clearly indicates that materials derived from this compound and related alkoxides are effective photocatalysts for the degradation of organic pollutants. The precise control over the synthesis parameters, particularly the calcination temperature, is essential for optimizing the photocatalytic activity of the resulting tantalum pentoxide nanoparticles.

Advanced Characterization and Spectroscopic Investigations of Tantalum V Isopropoxide and Derived Materials

Structural Characterization Techniques

The structural and morphological properties of materials derived from tantalum (V) isopropoxide are crucial for determining their performance in various applications. Techniques such as X-ray diffraction, electron microscopy, and atomic force microscopy provide detailed insights into the crystallinity, nanostructure, and surface features of these materials.

X-ray Diffraction (XRD) and Grazing Incidence X-ray Diffraction (GIXRD)

X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases and determining the crystal structure of materials. In the context of materials derived from this compound, XRD is extensively used to characterize the transformation from amorphous to crystalline tantalum oxide (Ta₂O₅) upon heat treatment. For instance, Ta₂O₅ nanoparticles synthesized via the sol-gel method using this compound are often amorphous as-synthesized and crystallize into the orthorhombic phase of Ta₂O₅ upon calcination at temperatures around 750 °C. The average crystallite size of these nanoparticles can be calculated from the XRD peak broadening using the Scherrer formula, with typical sizes found to be around 28 nm. beilstein-journals.org Similarly, Ta₂O₅ thin films deposited by atomic layer deposition (ALD) are typically amorphous in their as-deposited state and crystallize into the orthorhombic Ta₂O₅ phase at annealing temperatures of approximately 700 °C. researchgate.net

Grazing Incidence X-ray Diffraction (GIXRD) is a specialized XRD technique that is particularly useful for the analysis of thin films. By using a very low angle of incidence for the X-ray beam, the penetration depth is limited, making the measurement sensitive to the near-surface region while minimizing signal from the underlying substrate. malvernpanalytical.comanton-paar.com This is critical for accurately characterizing the crystal structure of thin films derived from this compound. For example, GIXRD has been employed to study the structural evolution of nickel tantalum oxide (NiTa₂O₆) and iron tantalum oxide (Fe₂Ta₂O₈) thin films prepared by a sol-gel method using this compound as the tantalum source. researchgate.netresearchgate.net These studies revealed the formation of the tetragonal NiTa₂O₆ and Fe₂Ta₂O₈ phases at specific annealing temperatures. researchgate.netresearchgate.net The technique has also been used to confirm that tantalum oxide films can remain amorphous even after certain processing steps, which is important for applications where a non-crystalline structure is desired. rsc.org

The table below summarizes representative XRD findings for materials derived from this compound.

MaterialSynthesis MethodCharacterization TechniqueKey Findings
Ta₂O₅ NanoparticlesSol-gelXRDAmorphous as-synthesized, crystallizes to orthorhombic phase at 750 °C. Average crystallite size of 28 nm. beilstein-journals.org
Ta₂O₅ Thin FilmsAtomic Layer DepositionXRDAmorphous as-deposited, crystallizes to orthorhombic phase around 700 °C. researchgate.net
NiTa₂O₆ Thin FilmsSol-gelGIXRDFormation of tetragonal NiTa₂O₆ phase starting at 750 °C, complete at 850 °C. researchgate.net
Fe₂Ta₂O₈ Thin FilmsSol-gelGIXRDFormation of single-phase tetragonal Fe₂Ta₂O₈ at 900 °C. researchgate.net
Ta₂O₅ Thin FilmsSol-gelGIXRDFilms remained amorphous. rsc.org

Electron Microscopy Techniques (TEM, SEM) for Morphological and Nanostructural Analysis

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for visualizing the morphology and nanostructure of materials at high resolution.

Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the detailed analysis of nanoparticle size, shape, and crystallinity. TEM images of Ta₂O₅ nanoparticles have shown that larger particles are often composed of smaller primary crystallites, with sizes around 15-16 nm. researchgate.net TEM is also instrumental in examining the morphology of thin films, such as the pore structure in mesoporous tantalum oxide films. rsc.org

The following table presents typical morphological findings from electron microscopy studies of materials derived from this compound.

MaterialSynthesis MethodCharacterization TechniqueKey Morphological and Nanostructural Findings
Ta₂O₅ NanoparticlesSol-gelSEMProvides overview of particle morphology and size distribution after calcination. beilstein-journals.org
Ta₂O₅ NanoparticlesHydrolysis of Glycolate (B3277807)TEMReveals that larger particles (50-500 nm) are composed of smaller crystallites (~15-16 nm). researchgate.net
Mesoporous Ta₂O₅ FilmsSol-gelTEMShows nanoscale pores in dense films and mesoscale pores (5-8 nm) in porous films. rsc.org
Macroporous Ta₂O₅Template-assistedSEM, TEMCharacterizes pore sizes (e.g., 370±10 nm) and wall thicknesses (e.g., 70±5 nm). whiterose.ac.uk

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about the surface topography of a material. It is particularly valuable for characterizing the smoothness and surface features of thin films derived from this compound.

AFM studies on Ta₂O₅ thin films deposited by atomic layer deposition have shown that these films can be exceptionally smooth, with root-mean-square (rms) roughness values typically less than 0.3 nm for a 30 nm thick film. researchgate.nethelsinki.fi This level of smoothness is often a critical requirement for optical and electronic applications. AFM can also be used to monitor changes in surface morphology after annealing. For instance, while as-deposited films are very smooth, annealing at high temperatures (e.g., 700 °C) can lead to an increase in surface roughness. helsinki.fi

In tapping mode AFM, the tip oscillates and intermittently touches the surface, which is useful for imaging soft or fragile samples. This mode has been used to characterize the morphological properties and structural stability of various tantalum oxide-based thin films. researchgate.netrsc.org Furthermore, conductive AFM (C-AFM) can be used to induce and analyze resistive switching in tantalum oxide films, while Kelvin Probe Force Microscopy (KPFM) can map the surface potential, providing insights into the electronic properties of the material. d-nb.info

The table below highlights key surface topography data obtained from AFM analysis of tantalum oxide films.

MaterialSynthesis MethodCharacterization TechniqueKey Surface Topography Findings
Ta₂O₅ Thin FilmsAtomic Layer DepositionAFMVery smooth surfaces with rms roughness < 0.3 nm for 30 nm thick films. researchgate.nethelsinki.fi
Ta₂O₅ Thin FilmsAtomic Layer DepositionAFMAnnealing at 700 °C can increase surface roughness. helsinki.fi
NiTa₂O₆ Thin FilmsSol-gelTapping Mode AFMCharacterization of morphological properties and structural stability. researchgate.net
Ta₂O₅/Ta Bilayer Films-C-AFM, KPFMInvestigation of resistive switching and surface potential. d-nb.info

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the chemical structure and bonding within this compound and the materials derived from it. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the primary methods employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For this compound and its derivatives, ¹H and ¹³C NMR are commonly used.

In the ¹³C NMR spectrum of pure this compound, the carbon atoms of the isopropoxy groups exhibit distinct signals. Specifically, the methyl (-CH₃) carbons appear around δ 23.00 ppm, and the methine (-CHO) carbons are found at approximately δ 76.00 ppm. tandfonline.com When this compound reacts to form complexes, such as tetraisopropoxy tantalum(V) dialkyl dithiophosphates, these chemical shifts change, providing evidence of the new chemical environment. For example, in these dithiophosphate (B1263838) complexes, the isopropoxy methyl and methine carbons resonate in the regions of δ 24.43-25.73 ppm and δ 75.68-79.29 ppm, respectively. tandfonline.com The presence of only one set of signals for the isopropoxy groups in these complexes suggests that all the isopropoxy groups are chemically equivalent at room temperature. tandfonline.com

¹H NMR spectroscopy is also used to characterize these compounds. In a study of tantalum oxo-ethoxide, an intermediate in the hydrolysis of tantalum ethoxide, the ¹H NMR spectrum showed multiple sets of signals for the ethoxy groups. This indicated the presence of different types of ethoxy groups, such as terminal and bridging (μ-OEt) ligands. beilstein-journals.org

The following table summarizes key NMR data for this compound and a derivative.

CompoundNucleusChemical Shift (δ, ppm)Assignment
This compound¹³C23.00-CH₃
¹³C76.00-CHO
Tetraisopropoxy tantalum(V) dialkyl dithiophosphates¹³C24.43-25.73-CH₃
¹³C75.68-79.29-CHO

Infrared (IR) Spectroscopy for Chemical Bonding Analysis

Infrared (IR) spectroscopy probes the vibrational modes of molecules and is highly effective for identifying functional groups and analyzing chemical bonds. It is widely used to study the hydrolysis and condensation of this compound and the formation of tantalum oxide.

The IR spectrum of this compound and other metal alkoxides shows characteristic absorption bands. The broad band around 3388.9 cm⁻¹ is attributed to the O-H stretching vibration, which can arise from surface hydrolysis. mdpi.com The bands in the regions of 1145-1020 cm⁻¹ are often assigned to the (P)-O-C stretching vibrations in dithiophosphate derivatives. tandfonline.com A key observation in the formation of tantalum-sulfur bonds in dithiophosphate complexes is the disappearance of the ν(S-H) band (typically around 2500-2400 cm⁻¹) and the appearance of a new band for ν(Ta-S) in the 400-300 cm⁻¹ region. tandfonline.com

During the hydrolysis of tantalum alkoxides to form tantalum oxide, IR spectroscopy can track the disappearance of alkoxide groups and the formation of Ta-O-Ta bridges. Studies on the hydrolysis of tantalum pentaethoxide have indicated the absence of Ta-OH groups in the resulting soluble tantalum oxide ethoxides. researchgate.net The IR spectrum of tantalum ethoxide itself shows characteristic bands that can be used for identification. dtic.mil

The table below presents significant IR absorption bands for compounds related to this compound.

Compound/Functional GroupWavenumber (cm⁻¹)Vibrational Mode
O-H~3389Stretching vibration
S-H2400-2500Stretching vibration (absent in Ta-S complexes) tandfonline.com
(P)-O-C1020-1145Stretching vibration tandfonline.com
P-O-(C)825-860Stretching vibration tandfonline.com
Ta-S300-400Stretching vibration tandfonline.com

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to investigate the elemental composition and chemical states of materials derived from this compound. wikipedia.org By irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS provides detailed insights into the top 5-10 nanometers of the material's surface. wikipedia.org This technique is crucial for verifying the formation of tantalum oxide and identifying the various oxidation states of tantalum.

In the analysis of materials synthesized from tantalum alkoxide precursors, XPS spectra typically reveal the presence of tantalum, oxygen, and often adventitious carbon from atmospheric exposure. nycu.edu.twacs.org The high-resolution spectrum of the Ta 4f region is particularly informative. It characteristically shows a doublet corresponding to the Ta 4f₇/₂ and Ta 4f₅/₂ spin-orbit components. nih.govxpsfitting.com The binding energy of these peaks allows for the determination of the tantalum oxidation state.

For instance, metallic tantalum (Ta⁰) exhibits peaks at lower binding energies, typically around 22 eV for Ta 4f₇/₂, while the fully oxidized state, Ta⁵⁺ in tantalum pentoxide (Ta₂O₅), appears at higher binding energies, around 26-27 eV for Ta 4f₇/₂. nycu.edu.twnih.gov Studies on the native oxide layer of tantalum have identified not only the primary Ta⁰ and Ta⁵⁺ states but also intermediate suboxide species such as Ta¹⁺ and Ta³⁺, which are located at the interface between the bulk metal and the surface oxide layer. nih.gov

The O 1s peak, typically observed around 532.0 eV, confirms the presence of oxygen in an oxide environment. nycu.edu.tw The C 1s peak, often found near 284.5-284.8 eV, is generally attributed to surface hydrocarbon contamination and is commonly used as a reference for charge correction in non-conductive samples. wikipedia.orgnycu.edu.tw Quantitative analysis of the peak areas allows for the determination of the atomic percentages of the elements on the surface, providing crucial information on the stoichiometry of the synthesized material, such as the O/Ta ratio. acs.orgresearchgate.net

Table 1: Typical XPS Binding Energies for Tantalum Species

Species Ta 4f₇/₂ Binding Energy (eV) Ta 4f₅/₂ Binding Energy (eV) Reference
Metallic Tantalum (Ta⁰) ~21.9 - 22.0 ~23.8 - 24.0 nih.govdiva-portal.org
Tantalum (V) Oxide (Ta⁵⁺) ~26.7 ~28.6 nycu.edu.tw
Tantalum Sub-oxide Intermediate values between Ta⁰ and Ta⁵⁺ Intermediate values between Ta⁰ and Ta⁵⁺ xpsfitting.com
O 1s (in Ta₂O₅) 532.0 - nycu.edu.tw
C 1s (Adventitious) ~284.5 - 284.8 - wikipedia.orgnycu.edu.tw

UV-Visible Diffuse Reflectance Spectroscopy (DRS) for Electronic Structure Probing

UV-Visible Diffuse Reflectance Spectroscopy (DRS) is a key technique for investigating the electronic structure of semiconductor materials derived from this compound, such as tantalum pentoxide (Ta₂O₅) nanoparticles and thin films. wikipedia.orgredalyc.org This method measures the light reflected from a powdered or rough-surfaced sample over the ultraviolet and visible range. The resulting spectrum provides information about the material's light absorption properties, which is directly related to its electronic transitions and, most importantly, its band gap energy (Eg). beilstein-journals.orgirb.hr

The band gap is a fundamental property of a semiconductor that dictates its optical and electronic characteristics. beilstein-journals.org To determine the band gap from DRS data, the Kubelka-Munk function is often applied to convert the reflectance data into a value analogous to absorbance. redalyc.orgirb.hr Subsequently, a Tauc plot is constructed, which graphs a function of the absorbed energy against the photon energy (hν). beilstein-journals.orgresearchgate.net The band gap energy is then extrapolated by finding the intercept of the linear portion of the Tauc plot with the energy axis. beilstein-journals.orgaip.org

For materials derived from this compound, DRS studies consistently show strong absorption in the UV region, characteristic of a wide-band-gap semiconductor. The absence of significant absorption in the visible region (350-800 nm) indicates that tantalum is in its d⁰ electronic configuration, as expected for Ta⁵⁺. aip.org The calculated band gap values for Ta₂O₅ can vary depending on factors such as crystallinity, particle size, and the presence of dopants or other phases. For example, Ta₂O₅ nanoparticles synthesized via hydrolysis of tantalum alkoxides have shown band gaps around 3.7 to 3.9 eV. beilstein-journals.orgaip.org In some cases, the presence of other oxides in composite materials can lead to a decrease in the band gap energy. icm.edu.pl

Table 2: Band Gap Energies of Tantalum Oxide-Based Materials Determined by UV-Vis DRS

Material Synthesis Method Band Gap (Eg) in eV Reference
Ta₂O₅ Nanoparticles Hydrolysis of Tantalum Oxo-ethoxide 3.9 beilstein-journals.org
Ta₂O₅ Nanoparticles Solvent-free synthesis (700 °C) 3.75 aip.org
Ta₂O₅ Nanoparticles Solvent-free synthesis (500 °C) 3.7 aip.org
Na-Ta Oxide Composite (Sample A) Hydrothermal 3.88 icm.edu.pl
Na-Ta Oxide Composite (Sample B) Hydrothermal 3.93 icm.edu.pl
Pure NaTaO₃ (Sample C) Sol-gel 4.1 icm.edu.pl

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Thermal Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal stability, decomposition pathway, and phase transformations of materials derived from this compound. worldoftest.comabo.fi These methods monitor changes in a material's physical and chemical properties as a function of temperature. abo.fi

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For a dried gel obtained from the hydrolysis of a tantalum alkoxide like this compound or ethoxide, the TGA curve typically shows distinct stages of weight loss. beilstein-journals.orgresearchgate.net

Initial Weight Loss: A mass decrease observed at temperatures up to around 200°C is generally attributed to the removal of physically adsorbed water and residual solvent (dehydration). beilstein-journals.orgresearchgate.net

Decomposition of Organics: A subsequent weight loss between approximately 200°C and 400°C corresponds to the decomposition and combustion of organic residues from the isopropoxide ligands. beilstein-journals.orgresearchgate.net

Phase Transition: Further weight loss at higher temperatures (e.g., 400–650°C) can be associated with phase transitions and the final conversion to crystalline tantalum oxide. beilstein-journals.orgresearchgate.net

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) measure the temperature difference and heat flow difference, respectively, between a sample and an inert reference. worldoftest.com These techniques detect exothermic (heat-releasing) and endothermic (heat-absorbing) events. In the thermal analysis of tantalum oxide precursors, a prominent exothermic peak is often observed in the DTA or DSC curve. For example, an exothermic peak centered around 386.7°C supports the decomposition of organic species and the onset of crystallization of the amorphous tantalum oxide into a more stable phase. beilstein-journals.orgresearchgate.net The crystallization of amorphous Ta₂O₅ into the orthorhombic β-Ta₂O₅ phase is known to occur at temperatures above 600-700°C. nycu.edu.twpsu.edu

Table 3: Thermal Events in the Analysis of a Ta₂O₅ Gel Precursor

Temperature Range (°C) Technique Observation Interpretation Reference
Up to 200 TGA Weight loss Dehydration (removal of water/solvent) beilstein-journals.orgresearchgate.net
200 - 400 TGA Weight loss Decomposition of organic species beilstein-journals.orgresearchgate.net
~387 DTA/DSC Exothermic peak Crystallization onset / Decomposition beilstein-journals.orgresearchgate.net
400 - 650 TGA Weight loss Phase transition beilstein-journals.orgresearchgate.net

Electrical and Optical Property Characterization Relevant to Material Performance

The electrical and optical properties of materials derived from this compound, particularly tantalum pentoxide (Ta₂O₅) thin films, are critical for their application in microelectronics, such as in capacitors and gate dielectrics. nycu.edu.tw Characterization of these properties provides direct insight into the material's performance and suitability for these devices.

Electrical Properties: Key electrical parameters for dielectric materials include the dielectric constant (κ), leakage current density, and breakdown voltage.

Dielectric Constant (κ): Ta₂O₅ is known for its high dielectric constant compared to silicon dioxide (SiO₂). Values for amorphous Ta₂O₅ films are typically in the range of 21-28. nycu.edu.twpsu.eduresearchgate.net Annealing can lead to crystallization and an enhanced dielectric constant, with values reported as high as 48. researchgate.net

Leakage Current: A low leakage current is essential for capacitor applications. For Ta₂O₅ films derived from alkoxide precursors, leakage current densities can be as low as 1 x 10⁻⁸ A/cm² at an electric field of 2 MV/cm. nycu.edu.tw Post-deposition annealing is a crucial step to reduce defects and lower the leakage current. nycu.edu.tw

Breakdown Voltage: This parameter defines the maximum electric field a material can withstand before electrical breakdown. Amorphous Ta₂O₅ films can exhibit high breakdown fields, on the order of 3-4.5 MV/cm or even higher. nycu.edu.twresearchgate.net

Optical Properties: The primary optical property of interest for Ta₂O₅ in many electronic applications is the refractive index.

Refractive Index: Ta₂O₅ has a high refractive index, which is beneficial for optical applications. The refractive index for Ta₂O₅ films is typically greater than 2.0. researchgate.net

These properties are highly dependent on the synthesis method, precursor purity, deposition conditions, and post-deposition processing such as annealing temperature and atmosphere. nycu.edu.twnycu.edu.tw For example, solution-processed Ta₂O₅ films annealed at a mild 200°C have demonstrated a high dielectric constant of 26.9 and low leakage currents, making them suitable for low-power electronic devices. sci-hub.se

Table 4: Selected Electrical and Optical Properties of Ta₂O₅ Thin Films

Property Value Conditions/Notes Reference
Dielectric Constant (κ) ~25 Amorphous films researchgate.net
Dielectric Constant (κ) 21 Amorphous, 2µm thick film psu.edu
Dielectric Constant (κ) 22 From TBTDET precursor, annealed nycu.edu.tw
Dielectric Constant (κ) 26.9 Solution-processed, 200°C anneal sci-hub.se
Dielectric Constant (κ) 48 ± 2 Crystallized films after annealing researchgate.net
Leakage Current Density < 1 x 10⁻⁸ A/cm² At 2 MV/cm nycu.edu.tw
Leakage Current Density ~10⁻⁷ A/cm² Within ±3 V sci-hub.se
Breakdown Field 3 MV/cm From TBTDET precursor nycu.edu.tw
Breakdown Field > 4.5 MV/cm From alkylamide precursors researchgate.net
Refractive Index > 2.0 General value researchgate.net

Computational and Theoretical Investigations of Tantalum V Isopropoxide Chemistry

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energy Landscapes

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules and materials. acs.org It is frequently employed to rationalize and predict the outcomes of chemical transformations. escholarship.org For systems involving Tantalum (V) isopropoxide, DFT studies primarily focus on the electronic nature of related complexes and the catalytic properties of the materials derived from this precursor.

While detailed DFT studies specifically on the electronic structure of the discrete this compound molecule, Ta(OC₃H₇)₅, are not extensively documented in the surveyed literature, the principles of such analyses can be understood from studies on analogous Group 5 metal complexes. researchgate.net Computational investigations on related tantalum and niobium bis(imido) complexes, for instance, reveal that the highest occupied molecular orbitals (HOMO) are often localized on the π-donating imido ligands, which dictates their reactivity patterns. researchgate.net A similar DFT analysis of this compound would focus on the nature of the Tantalum-Oxygen bonds, the influence of the isopropoxy ligands on the metal center's electron density, and the energy levels of its frontier molecular orbitals (HOMO and LUMO) to predict its reactivity.

The synthesis of more complex heterometallic clusters containing tantalum isopropoxide moieties has been reported, such as the bimetallic cluster {[Li(OCMeCHCMeNAr)]Ta(OⁱPr)₅(LiOⁱPr)(LiCl)}₂. acs.org While this study focused on synthesis and structural characterization via X-ray diffraction, the complex geometry determined would serve as a critical input for subsequent DFT calculations to elucidate its electronic structure and bonding in detail. acs.org Computational tools like DFT are essential for modeling the ligand-field effects, orbital interactions, and oxidation state of the tantalum center in such complex environments.

This compound is a key precursor for synthesizing tantalum-based catalysts, notably tantalum pentoxide (Ta₂O₅). americanelements.com Computational modeling, particularly with DFT, is crucial for understanding the nature of the catalytic active sites on these materials and the mechanisms of reactions they catalyze. rsc.orgpolymtl.ca

DFT calculations are performed to model the surfaces of materials derived from tantalum alkoxide precursors. alfa-chemistry.com For instance, in studies of mixed-metal oxides, DFT is used to calculate the electronic structures of surfaces where tantalum is substituted into another oxide lattice, revealing regions of electron density accumulation or depletion that are critical for catalytic activity. alfa-chemistry.com These models help identify the most likely active sites for reactions like the oxygen evolution reaction (OER). alfa-chemistry.com

The general approach involves constructing slab models of the catalyst surface and simulating the adsorption of reactant molecules. By calculating the energies of intermediates and transition states, a potential energy surface for the reaction can be mapped out. nih.gov This allows researchers to determine the lowest energy reaction pathway and identify the rate-determining step. rsc.org While detailed potential energy surfaces for reactions on catalysts derived specifically from this compound were not found in the search, this methodology is standard in computational catalysis. rsc.orgnih.gov Such studies provide fundamental insights that can guide the rational design of more efficient catalysts. polymtl.ca

Molecular Dynamics Simulations of Precursor Behavior in Solution and at Interfaces

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.org This technique is particularly valuable for understanding the dynamic processes involved in the transformation of a molecular precursor like this compound into a solid-state material, such as during sol-gel synthesis or atomic layer deposition (ALD). hawaii.eduinfn.it

This compound is known to be moisture-sensitive and reacts with water in hydrolysis and condensation reactions to form tantalum oxides. americanelements.comalfa-chemistry.comhawaii.edu MD simulations, particularly reactive MD which allows for the modeling of bond formation and breaking, can provide a step-by-step view of these processes. acs.org Although specific reactive MD studies detailing the hydrolysis of Ta(OC₃H₇)₅ were not identified, this computational approach is used to study similar systems, providing insights into reaction networks and product distributions over time at an atomistic level. acs.orgexeter.ac.uk

Classical MD simulations are widely used to study the properties of the final material, amorphous tantalum oxide (a-Ta₂O₅), which is the typical product of sol-gel processes involving this compound. These simulations use empirical interatomic potentials, such as the Beest-Kramer-van Santen (BKS) potential, to describe the forces between tantalum and oxygen atoms. By simulating the cooling of liquid Ta₂O₅ to form a glass, researchers can generate realistic amorphous structures. These models are then used to predict material properties like Young's modulus and to investigate microscopic phenomena such as the mechanisms of mechanical energy dissipation, which are important for applications in high-precision optical coatings. Such simulations establish a direct link between the synthesis conditions (which start with the precursor) and the ultimate performance of the material.

Theoretical Prediction of Electronic Properties and Band Alignments of Tantalum-Based Materials

First-principles calculations based on DFT are the primary theoretical tool for predicting the electronic properties of tantalum-based materials, such as the various polymorphs of tantalum pentoxide (Ta₂O₅) formed from this compound. These calculations provide fundamental information, including the electronic band structure, density of states (DOS), and band gap, which are critical for applications in microelectronics, optical coatings, and photocatalysis. acs.org

Theoretical studies have investigated numerous crystalline phases (polymorphs) of Ta₂O₅, such as the β, δ, and λ phases, as well as newly predicted ground-state structures. researchgate.netacs.org The calculations show that the electronic properties are highly dependent on the specific atomic arrangement. For example, the valence band is typically formed by a hybridization of O 2p and Ta 5d states, while the conduction band is primarily composed of Ta 5d states. researchgate.net

The band gap is a key parameter, and its accurate prediction is a major focus of these computational studies. Standard DFT functionals like the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) often underestimate the experimental band gap. acs.org Therefore, more advanced methods are frequently employed, including hybrid functionals (e.g., HSE06) or many-body perturbation theory (e.g., the GW approximation), which yield results in better agreement with experimental values. researchgate.netacs.org For instance, for the λ-Ta₂O₅ model, the calculated band gap increases from 2.09 eV with the PBEsol functional to a more realistic 3.7 eV with the HSE06 functional. researchgate.net Similarly, studies on amorphous Ta₂O₅ have shown that while calculated band gaps can be smaller than experimental ones, the inclusion of exciton (B1674681) effects leads to better agreement for the optical gap. These theoretical predictions are vital for understanding the performance of Ta₂O₅ as a dielectric material and for designing novel photocatalysts.

Table 1: Theoretically Calculated Electronic Band Gaps for Various Ta₂O₅ Polymorphs

Ta₂O₅ Phase/Model Calculation Method Calculated Band Gap (eV) Direct/Indirect Reference
β-Ta₂O₅ GW 1.03 Direct
δ-Ta₂O₅ GW 2.22 Indirect
δ-Ta₂O₅ DFT+U 1.2 (Defect Level) -
λ-Ta₂O₅ PBEsol 2.09 Direct researchgate.net
λ-Ta₂O₅ HSE06 3.7 Direct researchgate.net
γ-Ta₂O₅ PBE ~2.3 - acs.org
γ-Ta₂O₅ HSE06 ~3.8 - acs.org
γ₁-Ta₂O₅ GW ~3.36 Indirect
Amorphous GW 4.26 (Electronic) -

Q & A

Basic: What are the critical considerations for synthesizing Tantalum (V) isopropoxide in an academic laboratory?

Answer:
Synthesis of this compound requires strict control of moisture and oxygen due to its high sensitivity to hydrolysis and oxidation. The reaction typically involves TaCl₅ and isopropanol in an inert atmosphere (e.g., nitrogen or argon), followed by distillation to isolate the product . Key steps include:

  • Use of anhydrous solvents and reagents.
  • Monitoring reaction progress via gas chromatography or FTIR to confirm ligand exchange.
  • Purification via vacuum distillation to remove excess alcohol and byproducts.
    Safety protocols, such as wearing gloves and eye protection, are essential due to the compound’s reactivity .

Basic: How should researchers characterize the purity of this compound?

Answer:
Characterization involves a combination of analytical techniques:

  • Elemental analysis : Verify Ta and C/H/O ratios via ICP-OES and combustion analysis.
  • Spectroscopy :
    • ¹H/¹³C NMR to confirm isopropoxide ligand integrity (expected peaks: δ 1.2 ppm for CH₃, δ 4.5 ppm for OCH(CH₃)₂) .
    • FTIR to detect Ta-O stretching vibrations (~550–650 cm⁻¹) and absence of OH bands (indicative of hydrolysis) .
  • Thermogravimetric analysis (TGA) to assess thermal stability and decomposition behavior .

Advanced: How can discrepancies in reported melting points (e.g., 92°C vs. literature values) be resolved during experimental validation?

Answer:
Discrepancies may arise from impurities, polymorphic forms, or measurement conditions. To address this:

Repeat measurements using calibrated DSC/TGA under inert conditions.

Compare with structurally analogous alkoxides (e.g., Ta(V) ethoxide, mp 80°C) to contextualize thermal behavior .

Analyze crystallinity via XRD; amorphous phases may exhibit broad melting ranges.

Document procedural details (heating rate, sample encapsulation) to ensure reproducibility .

Advanced: What methodological challenges arise when using this compound as a precursor for thin-film deposition?

Answer:
Key challenges include:

  • Hydrolysis control : Even trace moisture causes premature hydrolysis, leading to particulate formation. Solutions include using gloveboxes and anhydrous solvents .
  • Volatility : The compound’s low volatility (bp 122°C at 0.1 mmHg) requires optimized CVD/ALD parameters (e.g., carrier gas flow rates, substrate temperature) .
  • Film stoichiometry : Off-stoichiometry due to ligand decomposition during deposition. Mitigation involves in-situ mass spectrometry to monitor gas-phase species .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill management : Neutralize spills with dry sand; avoid water to prevent exothermic reactions .
  • Storage : Keep in sealed, moisture-free containers under inert gas .

Advanced: How can researchers address contradictions in spectroscopic data (e.g., NMR shifts) across studies?

Answer:
Contradictions often stem from solvent effects, concentration, or impurities. Methodological steps:

Reproduce conditions : Match solvent (e.g., deuterated benzene vs. chloroform) and temperature.

Spike testing : Add known impurities (e.g., hydrolysis products) to identify interference.

Cross-validate with alternative techniques : Use X-ray crystallography or Raman spectroscopy to confirm structural assignments .

Basic: What are the primary applications of this compound in materials science?

Answer:

  • Thin-film deposition : Precursor for Ta₂O₅ films in dielectric applications.
  • Catalysis : Lewis acid catalyst in organic synthesis (e.g., esterification).
  • Nanoparticle synthesis : Template for Ta-based nanostructures via sol-gel methods .

Advanced: What strategies optimize the sol-gel synthesis of Ta₂O₅ using this compound?

Answer:

  • Controlled hydrolysis : Add water slowly via syringe pump to avoid rapid condensation.
  • Chelating agents : Use acetylacetone to moderate reactivity and improve gel stability.
  • Aging conditions : Adjust pH and temperature to tailor pore size and crystallinity .

Basic: How should experimental procedures involving this compound be documented for reproducibility?

Answer:

  • Detailed synthesis logs : Include reaction times, temperatures, and purification steps.
  • Instrument calibration data : Specify NMR spectrometer frequencies and DSC heating rates.
  • Supporting information : Provide raw spectral data and TGA curves in supplementary files .

Advanced: How does this compound’s reactivity compare to other Group V alkoxides (e.g., Niobium isopropoxide)?

Answer:

  • Electrophilicity : Ta(V) is less electrophilic than Nb(V) due to higher atomic radius, leading to slower hydrolysis rates.
  • Thermal stability : Ta(V) alkoxides decompose at higher temperatures (e.g., Ta vs. Nb ethoxide: ΔT ~50°C).
  • Coordination chemistry : Ta(V) prefers six-coordinate geometries, influencing precursor design for mixed-metal oxides .

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